molecular formula C11H12ClF4N B591880 (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride CAS No. 1391408-54-0

(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride

Cat. No.: B591880
CAS No.: 1391408-54-0
M. Wt: 269.668
InChI Key: WGYMMHPMADAZKR-HNCPQSOCSA-N
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Description

®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves several steps, starting with the preparation of the pyrrolidine ring and subsequent introduction of the fluoro and trifluoromethyl groups. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluoro and Trifluoromethyl Groups: These groups are introduced via electrophilic aromatic substitution reactions using reagents such as fluorine gas or trifluoromethylating agents.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluoro or trifluoromethyl groups under appropriate conditions.

Scientific Research Applications

®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine: The free base form without the hydrochloride salt.

    ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine acetate: A similar compound with an acetate salt instead of hydrochloride.

    ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine sulfate: Another variant with a sulfate salt.

The uniqueness of ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride lies in its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.

Properties

IUPAC Name

(2R)-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYMMHPMADAZKR-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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